Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Overview
Description
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a nitro group and a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of ethyl 3-nitro-4-(piperazin-1-yl)benzoate typically involves the nitration of ethyl 4-(piperazin-1-yl)benzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of a nitronium ion, which then reacts with the aromatic ring to introduce the nitro group at the desired position.
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions include ethyl 3-amino-4-(piperazin-1-yl)benzoate (from reduction), substituted piperazine derivatives (from substitution), and 3-nitro-4-(piperazin-1-yl)benzoic acid (from hydrolysis) .
Scientific Research Applications
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-nitro-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(piperazin-1-yl)benzoate: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitro-4-(piperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
N-(4-(pyrazine-2-carbonyl)piperazine) derivatives: These compounds have a pyrazine ring instead of a benzene ring, leading to different biological activities and applications.
This compound is unique due to its combination of a nitro group and a piperazine ring, which provides a versatile platform for chemical modifications and biological studies .
Properties
IUPAC Name |
ethyl 3-nitro-4-piperazin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYBERSNPLRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589263 | |
Record name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886631-29-4 | |
Record name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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